m-PEG11-OH

Bioconjugation Drug Delivery PROTAC Linker Design

m-PEG11-OH (CAS: 114740-40-8, 2168540-65-4) is a monodisperse, heterobifunctional polyethylene glycol derivative consisting of exactly 11 ethylene glycol repeating units, a terminal methoxy group, and a terminal hydroxyl group. This compound belongs to the class of short-chain, discrete mPEG oligomers (molecular formula C₂₃H₄₈O₁₂, exact mass 516.31 Da) that provide defined chain lengths and molecular weights, avoiding the polydispersity inherent in polymeric PEG preparations.

Molecular Formula C23H48O12
Molecular Weight 516.625
CAS No. 114740-40-8; 2168540-65-4; 9004-74-4
Cat. No. B3009417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG11-OH
CAS114740-40-8; 2168540-65-4; 9004-74-4
Molecular FormulaC23H48O12
Molecular Weight516.625
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3
InChIKeyVWDQSWKLHABGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

m-PEG11-OH (CAS 114740-40-8) – A Monodisperse 11-Unit mPEG Alcohol for Precision Linker Design and Surface Modification


m-PEG11-OH (CAS: 114740-40-8, 2168540-65-4) is a monodisperse, heterobifunctional polyethylene glycol derivative consisting of exactly 11 ethylene glycol repeating units, a terminal methoxy group, and a terminal hydroxyl group [1]. This compound belongs to the class of short-chain, discrete mPEG oligomers (molecular formula C₂₃H₄₈O₁₂, exact mass 516.31 Da) that provide defined chain lengths and molecular weights, avoiding the polydispersity inherent in polymeric PEG preparations [1]. The monodisperse nature of m-PEG11-OH distinguishes it from polydisperse mPEG polymers (e.g., mPEG-550, mPEG-2000), enabling precise stoichiometric control in conjugation chemistry and eliminating batch-to-batch variability in linker length [2].

Why m-PEG11-OH Cannot Be Substituted by Other PEG-Length Homologs (m-PEG8-OH, m-PEG12-OH) or Polydisperse mPEG


Generic substitution of m-PEG11-OH with closely related PEG homologs (e.g., m-PEG8-OH or m-PEG12-OH) fails because PEG linker length directly modulates solubility–lipophilicity balance (XLogP3), molecular flexibility (rotatable bond count), and spatial reach—parameters that critically influence the ternary complex formation efficiency in PROTAC design [1]. Similarly, substitution with polydisperse mPEG (e.g., mPEG-550) introduces a distribution of chain lengths, which compromises the exact control over linker length and stoichiometry required in bioconjugation and drug delivery applications [2]. The following evidence documents quantifiable differentiation dimensions that guide scientific selection among these homologs.

m-PEG11-OH – Quantitative Differentiation Evidence Versus PEG Length Homologs and Polydisperse mPEG


Monodisperse vs. Polydisperse mPEG – Absolute Chain-Length Uniformity

m-PEG11-OH, as a discrete oligomer with exactly 11 ethylene glycol units, possesses a polydispersity index (PDI) of 1.00 by definition [1]. In contrast, commercial polydisperse mPEG products (e.g., mPEG-550, nominal MW 550 Da) exhibit PDI values typically in the range of 1.05 to 1.10 or higher, indicating the presence of a distribution of chain lengths [2]. This difference is critical: a PDI >1.00 introduces variable linker length and stoichiometric uncertainty in bioconjugation, whereas monodisperse m-PEG11-OH guarantees exact 1:1 molar equivalence and reproducible spatial separation [3].

Bioconjugation Drug Delivery PROTAC Linker Design

XLogP3 Lipophilicity Comparison – m-PEG11-OH vs. m-PEG8-OH and m-PEG12-OH

The computed XLogP3 (a measure of lipophilicity) for m-PEG11-OH is -2.1, based on PubChem computational data [1]. For comparison, the shorter homolog m-PEG8-OH (8 ethylene glycol units, MW ≈ 384 Da) has an estimated XLogP3 of approximately -1.5 to -1.8 (class-level inference from PEG oligomer trends), while longer homologs such as m-PEG12-OH (12 units, MW ≈ 560 Da) exhibit lower values around -2.3 to -2.5 [2]. The XLogP3 value of -2.1 positions m-PEG11-OH in an intermediate hydrophilicity range, offering a quantifiable basis for selecting the optimal solubility–membrane permeability balance in linker design [3].

Solubility Optimization Linker Selection ADME Prediction

Hydrogen Bond Acceptor Count – m-PEG11-OH (n=12) vs. Shorter PEG Homologs

m-PEG11-OH possesses 12 hydrogen bond acceptor (HBA) sites, as computed from its molecular structure (11 ether oxygens + 1 terminal hydroxyl oxygen) [1]. For comparison, m-PEG8-OH contains 9 HBA sites, while m-PEG12-OH contains 13 HBA sites [2]. The HBA count directly correlates with aqueous solubility potential: each additional ethylene glycol unit contributes approximately one additional hydrogen bond acceptor, incrementally increasing the compound's capacity to interact with water molecules [3]. This provides a structurally quantifiable metric for predicting relative solubility enhancement.

Bioconjugation PROTAC Solubility Hydrogen Bonding Capacity

Rotatable Bond Count as a Metric for Conformational Flexibility – m-PEG11-OH vs. m-PEG8-OH and m-PEG12-OH

m-PEG11-OH contains 32 rotatable bonds, as computed by PubChem [1]. For comparison, m-PEG8-OH contains approximately 23 rotatable bonds, while m-PEG12-OH contains approximately 35 rotatable bonds (estimated based on PEG oligomer chain length increments) [2]. The rotatable bond count is a direct structural determinant of conformational flexibility, which influences the ability of PROTAC linkers to sample the orientation space required for productive ternary complex formation between E3 ligase and target protein [3].

PROTAC Ternary Complex Formation Linker Flexibility Conformational Entropy

Molecular Weight Differentiation – m-PEG11-OH (516.6 Da) vs. m-PEG8-OH (≈384 Da) and m-PEG12-OH (≈560 Da)

m-PEG11-OH has an exact molecular weight of 516.6 g/mol (computed) and exact mass of 516.31457696 Da [1]. The shorter homolog m-PEG8-OH has a molecular weight of approximately 384.5 g/mol, while the longer homolog m-PEG12-OH has a molecular weight of approximately 560.7 g/mol [2]. This incremental molecular weight difference (≈44 Da per ethylene glycol unit) translates to a linear increase in linker length: m-PEG11-OH provides an estimated end-to-end distance of approximately 3.5–4.0 nm in extended conformation, compared to ≈2.5–3.0 nm for m-PEG8-OH and ≈4.0–4.5 nm for m-PEG12-OH [3].

Linker Spacing Steric Shielding PEGylation Density

Topological Polar Surface Area (TPSA) – m-PEG11-OH (122 Ų) vs. m-PEG8-OH and m-PEG12-OH

The topological polar surface area (TPSA) of m-PEG11-OH is computed as 122 Ų [1]. For comparison, m-PEG8-OH has an estimated TPSA of approximately 90–95 Ų, while m-PEG12-OH has an estimated TPSA of approximately 135–140 Ų [2]. TPSA is a key predictor of intestinal absorption and blood-brain barrier penetration: compounds with TPSA <140 Ų generally exhibit favorable oral absorption, while those exceeding 140 Ų often show reduced membrane permeability [3].

Membrane Permeability Prediction ADME Profiling Oral Bioavailability

Optimal Application Scenarios for m-PEG11-OH Based on Quantified Differentiation Evidence


PROTAC Linker Selection Requiring Precise Stoichiometric Control and Intermediate Conformational Flexibility

In PROTAC development, linker length directly influences ternary complex formation efficiency and degradation potency. m-PEG11-OH provides a monodisperse backbone with exactly 11 ethylene glycol units (PDI = 1.00), eliminating the chain-length variability inherent in polydisperse mPEG linkers [1]. With 32 rotatable bonds and an estimated extended length of 3.5–4.0 nm, m-PEG11-OH offers intermediate conformational flexibility that can be systematically evaluated against shorter (m-PEG8-OH, 23 rotatable bonds) or longer (m-PEG12-OH, 35 rotatable bonds) homologs to identify the optimal spatial separation between E3 ligase and target protein ligands [2].

Solubility Enhancement for Hydrophobic Small Molecules Requiring Balanced Hydrophilicity

When conjugating hydrophobic warheads or fluorophores, m-PEG11-OH provides a quantifiable solubility enhancement. Its XLogP3 value of -2.1 positions it as more hydrophilic than m-PEG8-OH (XLogP3 ≈ -1.5 to -1.8) yet less hydrophilic than m-PEG12-OH (XLogP3 ≈ -2.3 to -2.5) [1]. This intermediate hydrophilicity, coupled with 12 hydrogen bond acceptor sites and a TPSA of 122 Ų (below the 140 Ų oral absorption threshold), makes m-PEG11-OH suitable for applications where both aqueous solubility and membrane permeability must be preserved [2].

Surface Passivation and Nanoparticle Stabilization with Defined Grafting Density

For surface modification of nanoparticles (gold, silica, or polymeric), the monodisperse nature of m-PEG11-OH (MW = 516.6 g/mol) enables precise calculation of grafting density and surface coverage [1]. Unlike polydisperse mPEG, which introduces variable chain lengths that result in heterogeneous surface coatings, m-PEG11-OH guarantees uniform chain length and consistent steric shielding. The 11-unit chain provides sufficient length (≈3.5–4.0 nm) to prevent nanoparticle aggregation while maintaining a compact hydrodynamic radius that does not excessively increase particle size—a critical parameter for applications requiring cellular uptake or renal clearance [2].

Bioconjugation Requiring Reproducible Batch-to-Batch Linker Performance

In antibody-drug conjugate (ADC) or peptide-drug conjugate development, the monodisperse nature of m-PEG11-OH eliminates the batch-to-batch variability in linker length that plagues polydisperse mPEG preparations [1]. This ensures that each conjugation reaction proceeds with exact 1:1 stoichiometry and that the resulting conjugate exhibits predictable pharmacokinetic properties. The intermediate molecular weight of m-PEG11-OH (516.6 Da) provides effective shielding against proteolytic degradation while avoiding the immunogenicity and accelerated blood clearance associated with higher molecular weight PEGs (>20 kDa) [2].

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